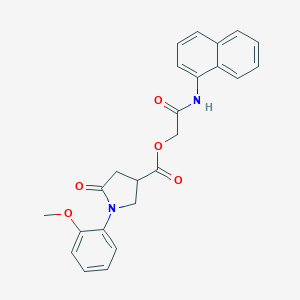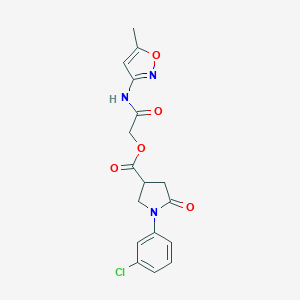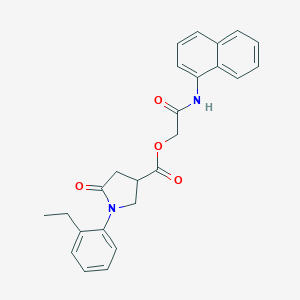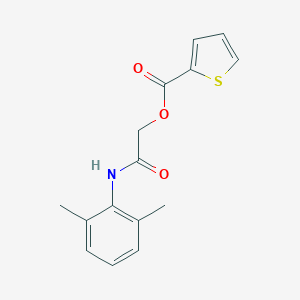![molecular formula C16H16ClNO4 B270974 N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to produce a wide range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to have analgesic and anti-inflammatory effects, as well as effects on appetite, metabolism, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on the CB1 receptor with a high degree of specificity. However, one limitation is its classification as a controlled substance, which can make it difficult to obtain and use in certain jurisdictions.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and safety profiles. Another area of interest is the study of the endocannabinoid system and its role in various disease states, including pain, inflammation, and neurodegenerative disorders. Additionally, there is growing interest in the use of cannabinoids as therapeutic agents for a wide range of conditions, including epilepsy, cancer, and psychiatric disorders.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting with the reaction of 2,4-dichloroacetophenone with methyl magnesium bromide to form 2-methoxy-4-methyl-5-(2,4-dichlorophenyl)-3-furanone. This compound is then reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form the diene adduct. The adduct is then hydrogenated to form the desired product, N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to produce potent psychoactive effects in animal models. It has also been used as a tool to study the endocannabinoid system and its role in various physiological processes.
Eigenschaften
Produktname |
N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C16H16ClNO4 |
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16ClNO4/c1-21-11-3-2-8(17)6-10(11)18-15(19)13-7-4-9-12(5-7)22-16(20)14(9)13/h2-3,6-7,9,12-14H,4-5H2,1H3,(H,18,19) |
InChI-Schlüssel |
BACVXVJEIMVFFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)

![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)


![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)